3-(1-Bromo-2,2,2-trifluoroethyl)oxolane
Description
3-(1-Bromo-2,2,2-trifluoroethyl)oxolane (CAS 2137857-73-7) is a halogenated oxolane derivative featuring a bromine atom and a trifluoroethyl substituent on the oxolane (tetrahydrofuran) ring. This compound is commercially available in milligram to gram quantities, with a high cost reflecting its specialized synthesis and utility in advanced organic reactions (e.g., nucleophilic substitutions or cross-coupling reactions) . The trifluoroethyl group introduces strong electron-withdrawing effects, while the bromine serves as a reactive leaving group, making the compound valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(1-bromo-2,2,2-trifluoroethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c7-5(6(8,9)10)4-1-2-11-3-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRUPULQMDDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137857-73-7 | |
| Record name | 3-(1-bromo-2,2,2-trifluoroethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane typically involves the reaction of 3-(2,2,2-trifluoroethyl)oxolane with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Bromo-trifluoroethyl groups are typically electrophilic due to the electron-withdrawing nature of the trifluoromethyl group, making them susceptible to nucleophilic substitution. For example:
-
Displacement with Oxygen Nucleophiles :
In reactions similar to those of bromodifluoroacetate esters (e.g., 3a in ), substitution of the bromine atom with alkoxide or hydroxide ions could yield trifluoroethyl ethers or alcohols.
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Bromodifluoroacetate esters | ROH/RO⁻ | Cu catalysis, KF, DMF | Trifluoromethylated ethers |
Transition Metal-Catalyzed Cross-Coupling
Palladium or copper catalysts may facilitate coupling reactions. For instance:
-
Suzuki-Miyaura Coupling :
The bromine atom could undergo cross-coupling with boronic acids, as seen in the synthesis of 4'-bromo-2,2,2-trifluoroacetophenone derivatives using Pd catalysts and arylboronic acids .
| Substrate | Catalyst System | Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl bromides | Pd(dba)₃, CuTC, TFP, THF | Arylboronic acid | Trifluoroacetyl arenes | 67% |
Decarboxylative Trifluoromethylation
While not directly observed for this compound, bromodifluoroacetate esters (e.g., 3a ) undergo Cu-catalyzed decarboxylative trifluoromethylation to form CF₃-containing products . A similar pathway might apply if 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane is converted to an ester intermediate.
Stability and Decomposition Pathways
Bromo-trifluoroethyl groups are generally stable under mild conditions but may decompose at elevated temperatures. For example:
-
Thermal Degradation :
Analogous bromodifluoroacetates release difluorocarbene at >40°C , which could polymerize or react with alkenes.
Hypothetical Reaction Pathways
Based on mechanistic studies of related systems:
-
Radical Pathways :
Under UV light or radical initiators, the C-Br bond might cleave to generate trifluoroethyl radicals, enabling additions to alkenes or arenes. -
Electrophilic Aromatic Substitution :
The electron-deficient trifluoroethyl group could direct electrophilic substitution in aromatic systems.
Scientific Research Applications
3-(1-Bromo-2,2,2-trifluoroethyl)oxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution or elimination reactions. The trifluoroethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: 3-(1-Bromo-2,2,2-trifluoroethyl)oxane (CAS 2137546-27-9)
- Structural Difference : Replaces the 5-membered oxolane ring with a 6-membered oxane (tetrahydropyran) ring.
- The smaller oxolane ring may improve steric accessibility for nucleophilic attack at the brominated carbon.
- Applications : Oxane derivatives are less common in pharmaceutical intermediates due to their lower ring strain and slower reaction kinetics.
Aromatic Brominated Dioxolanes
Example : 2-(3-Bromophenyl)-1,3-dioxolane (CAS 39172-32-2) and 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1) .
- Structural Difference : Bromine is attached to an aromatic ring rather than an aliphatic chain.
- Reactivity and Applications :
- Aryl bromides are typically less reactive in SN2 reactions but are pivotal in Suzuki-Miyaura cross-coupling for biaryl synthesis.
- The trifluoroethyl group in 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane enhances electrophilicity at the adjacent carbon, favoring nucleophilic substitutions over cross-coupling .
Spirocyclic Bromo-oxolanes
Example : 5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2' (EN300-352271) .
- Structural Difference : Incorporates a spirocyclic framework, increasing molecular rigidity.
- Functional Implications :
- Spirocyclic structures are favored in drug design for conformational restriction, whereas the linear trifluoroethyl group in this compound offers flexibility for modular derivatization.
Key Physicochemical Properties
| Property | This compound | 2-(3-Bromophenyl)-1,3-dioxolane | 3-(1-Bromo-2,2,2-trifluoroethyl)oxane |
|---|---|---|---|
| Molecular Formula | C₆H₈BrF₃O | C₁₀H₁₁BrO₂ | C₇H₁₀BrF₃O |
| Molecular Weight (g/mol) | 241.03 | 259.10 | 257.06 |
| Halogen Type | Aliphatic Br, CF₃ | Aromatic Br | Aliphatic Br, CF₃ |
| Ring Strain | Moderate (5-membered) | Low (dioxolane) | Low (6-membered) |
Biological Activity
The compound 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoroethyl group is known to influence the pharmacokinetic and pharmacodynamic properties of compounds, making them more effective as therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₆BrF₃O
- Molecular Weight : 241.03 g/mol
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity for enzymes and receptors.
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of fluorinated compounds similar to this compound. The results indicated that trifluoromethyl-containing compounds exhibited significant inhibition of cancer cell proliferation in vitro. The IC₅₀ values ranged from 1.5 to 5 µM depending on the specific cell line tested .
- Antimicrobial Effects : Another investigation focused on the antimicrobial activity of fluorinated oxolanes. It was found that certain derivatives demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC₅₀ = 1.5 - 5 µM | |
| Antimicrobial | MIC = 0.5 µg/mL | |
| Enzyme Inhibition | Significant inhibition |
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of a precursor oxolane followed by trifluoromethylation. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Pharmacokinetics
Research indicates that compounds containing trifluoromethyl groups often exhibit altered pharmacokinetic profiles, including enhanced oral bioavailability and prolonged half-lives due to reduced metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
